(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2,6-difluorophenyl)methanone hydrochloride
Description
Properties
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(2,6-difluorophenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O2.ClH/c17-12-2-1-3-13(18)15(12)16(22)20-8-6-19(7-9-20)10-14(21)11-4-5-11;/h1-3,11,14,21H,4-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDLKXBKVUTBLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=C(C=CC=C3F)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2,6-difluorophenyl)methanone hydrochloride , also known by its CAS number 1396891-74-9, is a piperazine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C16H23ClN2O2S |
| Molecular Weight | 342.8840 g/mol |
| CAS Number | 1396891-74-9 |
| SMILES Notation | OC(C1CC1)CN1CCN(CC1)C(=O)/C=C/c1cccs1.Cl |
This compound features a piperazine core, which is often associated with various pharmacological activities, including antipsychotic and antidepressant effects.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems and enzymes. Piperazine derivatives have been shown to exhibit activity against several targets, including:
- Dopamine Receptors : Inhibition or modulation of dopamine receptor activity can lead to effects on mood and cognition.
- Serotonin Receptors : These compounds may influence serotonin pathways, which are crucial in mood regulation and anxiety disorders.
- Tyrosinase Inhibition : Some derivatives exhibit the ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis, suggesting potential applications in skin disorders and cosmetic formulations .
Antioxidant Activity
Research indicates that piperazine derivatives can also possess antioxidant properties. For instance, compounds similar to this compound have demonstrated the ability to scavenge free radicals and protect cells from oxidative stress .
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays have shown that certain piperazine derivatives exhibit low cytotoxic effects at concentrations below 10 µM. This suggests a favorable safety profile for potential therapeutic applications .
In Vitro Studies
In vitro evaluations of related compounds have demonstrated significant inhibitory effects on tyrosinase activity. For instance:
- Compound A : Exhibited an IC50 of 3.8 µM against AbTYR (a surrogate for human tyrosinase), indicating potent inhibitory action .
These findings highlight the potential of piperazine derivatives in developing treatments for conditions like hyperpigmentation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Piperazine Derivatives
Piperazine-based compounds are widely studied for their pharmacological properties. Key analogues include:
Key Observations:
- Substituent Effects: The target compound’s cyclopropyl and difluorophenyl groups likely confer greater metabolic resistance compared to chlorophenyl-benzyl analogues, which are prone to oxidative degradation .
- Bioactivity: While a derivatives are linked to antihistamine activity, the target compound’s fluorine substituents may shift its target specificity toward kinase inhibition or GPCR modulation, common in fluorinated drug candidates.
Research Findings and Gaps
Bioactivity in Disease Models
- Ferroptosis Induction: highlights the role of chemical compounds in triggering ferroptosis (iron-dependent cell death) in oral cancer.
- Plant-Derived Comparisons: emphasizes plant-derived biomolecules with piperazine-like scaffolds (e.g., piperine). The target compound’s synthetic origin may offer higher potency but lower biocompatibility compared to natural analogues .
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target molecule can be dissected into three primary components: the piperazine backbone, the 2,6-difluorophenyl methanone moiety, and the cyclopropyl hydroxyethyl substituent. Retrosynthetically, the compound may be assembled via sequential acylation and alkylation of a piperazine precursor. The hydrochloride salt formation represents the final step, involving protonation of the free base with hydrochloric acid.
Synthesis of the Piperazine Core
Piperazine derivatives are commonly synthesized via cyclization of 1,2-diaminoethane precursors or functionalization of commercially available piperazine. For this compound, the use of N-Boc-piperazine (tert-butoxycarbonyl-protected piperazine) ensures selective reactivity at the unprotected nitrogen during subsequent steps. Protection with Boc anhydride in dichloromethane (DCM) in the presence of aqueous sodium hydroxide typically achieves yields exceeding 85%.
Introduction of the 2,6-Difluorophenyl Methanone Group
Acylation of the unprotected nitrogen in N-Boc-piperazine with 2,6-difluorobenzoyl chloride constitutes the next critical step. Conducted in anhydrous DCM with triethylamine as a base, this reaction proceeds at 0–5°C to minimize side reactions. After stirring for 12–16 hours, the product is isolated via aqueous workup and column chromatography, yielding the N-acylpiperazine intermediate in approximately 78% purity.
Deprotection of the Boc Group
Removal of the Boc protecting group is achieved using hydrochloric acid in dioxane or trifluoroacetic acid in DCM. The choice of acid impacts reaction time and byproduct formation; HCl in dioxane at 0°C for 2 hours typically affords the deprotected piperazine in 90% yield. Careful neutralization with sodium bicarbonate ensures the free base remains soluble for subsequent alkylation.
Alkylation with Cyclopropyl Epoxide
The cyclopropyl hydroxyethyl side chain is introduced via alkylation of the deprotected piperazine nitrogen. Cyclopropyloxirane (cyclopropyl epoxide) serves as the electrophile, with boron trifluoride diethyl etherate (BF₃·OEt₂) catalyzing the ring-opening reaction in tetrahydrofuran (THF) at reflux. This step demands precise stoichiometry to avoid over-alkylation, achieving a moderate yield of 65% after purification by recrystallization from ethyl acetate.
Salt Formation with Hydrochloric Acid
The final step involves converting the free base to its hydrochloride salt. Dissolving the compound in anhydrous diethyl ether and bubbling hydrogen chloride gas through the solution precipitates the hydrochloride salt. Filtration and washing with cold ether yield the title compound in >95% purity, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
Optimization Challenges and Solutions
Key challenges in this synthesis include:
- Regioselectivity in Alkylation : Competing reactivity at both piperazine nitrogens necessitates protective strategies. Using N-Boc protection directs alkylation to the desired position.
- Epoxide Reactivity : Cyclopropyl epoxide’s strain-driven reactivity requires controlled conditions to prevent polymerization. BF₃·OEt₂ enhances electrophilicity while stabilizing the transition state.
- Hydroxyl Group Stability : The secondary alcohol is prone to oxidation; thus, reactions involving strong oxidizing agents must be avoided post-reduction.
Analytical Characterization
Critical characterization data for intermediates and the final compound include:
- ¹H NMR : Signals at δ 1.05–1.15 (cyclopropyl protons), δ 3.45–4.10 (piperazine and hydroxyethyl protons), and δ 7.20–7.50 (aromatic protons from difluorophenyl).
- Mass Spectrometry : Molecular ion peaks matching the theoretical mass of each intermediate (e.g., m/z 349.2 for the free base).
- HPLC Purity : ≥98% purity at 254 nm using a C18 column and acetonitrile/water mobile phase.
Alternative Synthetic Routes
Exploratory pathways include:
- Ugi Four-Component Reaction : Combining piperazine, 2,6-difluorobenzaldehyde, cyclopropyl isonitrile, and an amine to form the methanone scaffold. This method remains theoretical but offers potential for diversification.
- Mitsunobu Reaction : Installing the hydroxyl group via Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), though this requires pre-formed alcohol precursors.
Q & A
Q. What analytical methods are recommended for assessing the purity of this compound?
Methodological Answer: High-performance liquid chromatography (HPLC) with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) is critical for purity analysis, as outlined in pharmacopeial assay protocols . Complementary techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) should validate structural integrity, ensuring reproducibility across batches.
Q. How can researchers determine the compound’s stability under varying storage conditions?
Methodological Answer: Accelerated stability studies (e.g., exposure to heat, light, and humidity) combined with stress testing (acid/base hydrolysis, oxidative degradation) are essential. Analytical methods such as HPLC and infrared spectroscopy (IR) should track degradation products. Statistical models (e.g., Arrhenius equations) can predict shelf-life under standard conditions.
Q. What pharmacological targets are hypothesized based on structural analogs?
Methodological Answer: Structure-activity relationship (SAR) studies of piperazine and difluorophenyl analogs suggest potential interactions with G-protein-coupled receptors (GPCRs) or ion channels. Comparative binding assays and functional screens (e.g., calcium flux or cAMP assays) can identify targets, guided by frameworks linking empirical data to theoretical mechanisms .
Advanced Research Questions
Q. How can contradictions between in vitro receptor binding and in vivo functional efficacy be resolved?
Methodological Answer: Orthogonal assays (e.g., radioligand displacement vs. electrophysiology) and pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability) should address discrepancies. For instance, in vivo studies may require adjusting dosing regimens to account of bioavailability, as demonstrated in pharmacological mechanism research . Data normalization to receptor density or expression levels can also mitigate variability.
Q. What strategies integrate molecular modeling with empirical data to elucidate the mechanism of action?
Methodological Answer: Combine docking simulations (e.g., targeting GPCRs or kinases) with mutagenesis studies to validate binding pockets. For example, alanine-scanning mutagenesis paired with functional assays can confirm critical residues. This approach aligns with frameworks emphasizing theory-driven experimental design . Molecular dynamics simulations further refine hypotheses about conformational changes induced by the compound.
Q. How should researchers optimize pharmacokinetics while maintaining therapeutic efficacy?
Methodological Answer: Iterative structure-property relationship (SPR) studies are key. Modify substituents (e.g., cyclopropyl or hydroxyethyl groups) to enhance solubility or metabolic stability while preserving affinity. In silico tools (e.g., PBPK modeling) and in vivo pharmacokinetic studies in rodent models provide iterative feedback. Balance lipophilicity (LogP) and polar surface area (PSA) to improve blood-brain barrier penetration if required.
Q. What methodological frameworks address conflicting efficacy data across animal models?
Methodological Answer: Apply meta-analytical techniques to harmonize data from disparate models (e.g., hypertensive vs. normotensive rodents). Variables like dosage, administration route, and genetic background must be standardized. The quadripolar model —theoretical, epistemological, morphological, and technical poles—ensures rigor in hypothesis refinement. Bayesian statistics can quantify uncertainty in cross-study comparisons.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
